



Application Notes and Protocols for Peptide Modification Using Azido-PEG7-acid

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Compound of Interest		
Compound Name:	Azido-PEG7-acid	
Cat. No.:	B11931924	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of peptides with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of peptide-based drugs. PEGylation can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its solubility and stability, extending its circulating half-life, and reducing its immunogenicity.[1][2][3][4] **Azido-PEG7-acid** is a heterobifunctional linker that offers a versatile platform for site-specific peptide modification. This linker possesses a carboxylic acid group for covalent attachment to primary amines on a peptide, such as the N-terminus or the side chain of lysine residues, and a terminal azide group for subsequent conjugation to other molecules via "click chemistry."

This document provides detailed application notes and experimental protocols for the modification of peptides using **Azido-PEG7-acid**. It is intended for researchers, scientists, and drug development professionals seeking to leverage PEGylation to improve the therapeutic potential of their peptide candidates.

Properties of Azido-PEG7-acid

Azido-PEG7-acid is a well-defined, monodisperse PEG linker with a chain of seven ethylene glycol units. This discrete chain length ensures batch-to-batch consistency and simplifies the characterization of the final PEGylated peptide.



Property	Value	
Molecular Formula	C17H33N3O9	
Molecular Weight	423.5 g/mol [5]	
Appearance	Varies (typically a solid or viscous oil)	
Solubility	Soluble in aqueous buffers, DMSO, DMF	
Reactive Groups	Carboxylic acid (-COOH), Azide (-N3)	
Storage	Store at -20°C, desiccated[5][6]	

Applications in Peptide Modification

The dual functionality of **Azido-PEG7-acid** allows for a two-stage modification strategy. First, the carboxylic acid is activated and coupled to a primary amine on the peptide. Second, the terminal azide group is available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction, to conjugate a payload molecule such as a fluorescent dye, a targeting ligand, or another therapeutic agent.[7] This approach is particularly valuable in the development of antibody-drug conjugates (ADCs) and proteolysistargeting chimeras (PROTACs).[7]

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of a Peptide with Azido-PEG7-acid

This protocol describes the conjugation of the carboxylic acid group of **Azido-PEG7-acid** to a primary amine on a peptide using carbodiimide chemistry to form a stable amide bond.

Materials:

- Peptide with an available primary amine (N-terminus or lysine residue)
- Azido-PEG7-acid
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)



- N-Hydroxysuccinimide (NHS) or sulfo-NHS
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5. Avoid buffers containing primary amines (e.g., Tris).
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
- Purification system (e.g., size-exclusion chromatography (SEC) or reverse-phase HPLC)

Procedure:

- Reagent Preparation:
 - Equilibrate Azido-PEG7-acid, EDC, and NHS to room temperature before opening.
 - Prepare a 10-50 mM stock solution of Azido-PEG7-acid in anhydrous DMF or DMSO.
 - Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.
 - Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
- Activation of Azido-PEG7-acid:
 - In a separate microcentrifuge tube, mix a 1.5 to 2-fold molar excess of EDC and NHS relative to the amount of Azido-PEG7-acid to be used.
 - Add the desired molar excess of Azido-PEG7-acid (typically 5-20 fold molar excess over the peptide) to the EDC/NHS mixture.
 - Incubate at room temperature for 15-30 minutes to generate the active NHS ester.
- Conjugation Reaction:
 - Add the activated Azido-PEG7-NHS ester solution to the peptide solution.



- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or agitation.
- Quenching the Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
 - Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
- Purification:
 - Purify the Azido-PEG7-modified peptide from excess reagents and byproducts using sizeexclusion chromatography or reverse-phase HPLC.
- Characterization:
 - Confirm the successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or LC-MS.

Quantitative Data (Representative):

The efficiency of the amine coupling reaction can vary depending on the peptide sequence, the number of available amines, and the reaction conditions. The following table provides representative data for the PEGylation of a model peptide.

Peptide	Molar Ratio (PEG:Peptide)	Reaction Time (h)	Conversion Efficiency (%)	Reference
Model Peptide A (1 N-terminus, 1 Lysine)	10:1	2	>90	N/A
Model Peptide B (1 N-terminus, 0 Lysine)	20:1	4	>95	N/A



Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of the Azido-PEG7-Modified Peptide

This protocol describes the "click" reaction between the azide group of the PEGylated peptide and an alkyne-containing molecule.

Materials:

- Azido-PEG7-modified peptide
- Alkyne-containing molecule (e.g., fluorescent dye, targeting ligand)
- Copper(II) sulfate (CuSO4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand
- Sodium ascorbate (freshly prepared)
- Reaction Buffer: PBS, pH 7.4
- Purification system (e.g., SEC or RP-HPLC)

Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO or an appropriate solvent.
 - Prepare a 20 mM stock solution of CuSO4 in water.
 - Prepare a 100 mM stock solution of THPTA or TBTA in DMSO/water.
 - Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.
- Reaction Setup:



- In a microcentrifuge tube, dissolve the Azido-PEG7-modified peptide in the Reaction Buffer.
- Add the alkyne-containing molecule to the peptide solution. A 2 to 10-fold molar excess of the alkyne molecule is typically used.
- In a separate tube, pre-mix the CuSO4 and THPTA/TBTA ligand in a 1:5 molar ratio.
- Add the copper/ligand complex to the peptide/alkyne mixture. The final copper concentration is typically 50-250 μM.
- Initiation and Incubation:
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.[8]
 - Incubate the reaction mixture for 1-4 hours at room temperature, protected from light if using a fluorescent dye.

Purification:

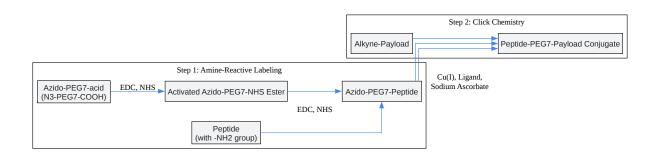
 Purify the final peptide conjugate using SEC or RP-HPLC to remove excess reagents and the copper catalyst.

· Characterization:

 Analyze the final conjugate by LC-MS and UV-Vis spectroscopy (if applicable) to confirm successful conjugation and purity. Reports often show conjugation efficiencies for CuAAC reactions to be above 95%.[9]

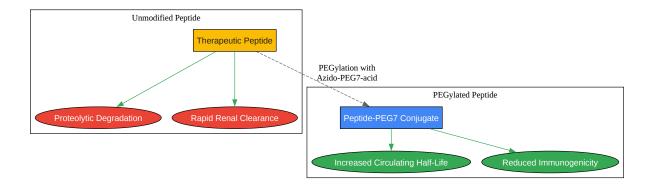
Visualizations





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Caption: Experimental workflow for peptide modification using Azido-PEG7-acid.





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Caption: Enhanced pharmacokinetic properties of a peptide after PEGylation.

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